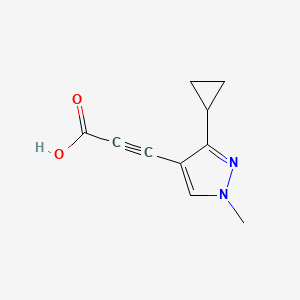

3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid

Description

3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid is a propiolic acid derivative featuring a substituted pyrazole ring. Its structure comprises a pyrazole core with a cyclopropyl group at the 3-position and a methyl group at the 1-position, linked to a propiolic acid moiety (HC≡C-COOH). This compound is of interest in organic synthesis due to its triple bond, which enables diverse reactivity, such as click chemistry or cycloaddition reactions.

Properties

CAS No. |

1354706-50-5 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

3-(3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-ynoic acid |

InChI |

InChI=1S/C10H10N2O2/c1-12-6-8(4-5-9(13)14)10(11-12)7-2-3-7/h6-7H,2-3H2,1H3,(H,13,14) |

InChI Key |

BZOYZSRSQFLQFS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)C2CC2)C#CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities:

Anticancer Properties

Several studies have evaluated the anticancer potential of derivatives related to 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid. For instance, derivatives were synthesized and tested for their efficacy against various cancer cell lines. The results showed promising results with some compounds demonstrating low IC50 values, indicating strong anticancer activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In one study, derivatives were tested against common bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain analogs exhibited significant antibacterial activity, suggesting potential applications in developing new antibiotics .

Case Study 1: Anticancer Evaluation

A study published in the Tropical Journal of Pharmaceutical Research detailed the synthesis of propanamide derivatives related to pyrazoles, including 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid. The synthesized compounds were evaluated for anticancer activity using MTT assays, revealing several candidates with IC50 values significantly lower than that of doxorubicin, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Screening

In another research article, a series of pyrazole derivatives were synthesized and screened for antimicrobial activity. The study found that specific compounds derived from 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid exhibited strong inhibitory effects against pathogenic bacteria. This suggests a pathway for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring in the compound can interact with various enzymes and receptors, influencing their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison of Propiolic Acid Derivatives

Research Findings and Implications

- Heterocycle impact : Pyrazole-based derivatives (e.g., the target compound) may exhibit distinct reactivity compared to imidazole or phenyl analogs due to differences in ring electronics and hydrogen-bonding capacity.

- Substituent design : Cyclopropyl groups balance electronic donation and steric effects, making them versatile in tuning reactivity and physicochemical properties.

- Safety considerations : Toxicological data gaps for pyrazole derivatives () underscore the need for rigorous safety assessments .

Biological Activity

3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features, including a cyclopropyl group and a pyrazole moiety. This compound potentially exhibits significant biological activity, making it a candidate for further research in various therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 190.20 g/mol

- Structural Features : The compound contains a propiolic acid functional group, which may enhance its reactivity and biological profile compared to simpler analogs.

Biological Activity

Research into the biological activity of 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid indicates potential in several areas:

1. Enzyme Inhibition

Studies have shown that compounds with similar structures can act as inhibitors for various enzymes, including phospholipases and receptor tyrosine kinases. The pyrazole ring is often associated with inhibitory activity against cytosolic phospholipase A2α (cPLA2α), which plays a crucial role in inflammatory processes .

2. Antifibrotic Activity

Recent findings suggest that derivatives of pyrazole, including those similar to 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid, exhibit antifibrotic properties by inhibiting discoidin domain receptors (DDR1/2). These receptors are implicated in pulmonary fibrosis, and their inhibition may alleviate fibrotic conditions .

3. Pharmacokinetic Properties

The presence of the cyclopropyl group may enhance the pharmacokinetic properties of the compound, improving its absorption and bioavailability. This structural feature has been linked to better metabolic stability and reduced toxicity profiles compared to other compounds lacking such modifications .

Case Studies

A series of experiments have been conducted to evaluate the biological activities of related compounds. For instance, one study focused on the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications at specific positions significantly influenced their inhibitory activities against cPLA2α and DDRs. The following table summarizes some key findings:

| Compound | Structure | DDR2 IC50 (nmol/L) | cPLA2α Inhibition (%) |

|---|---|---|---|

| 22 | Me/Me | 2.2 ± 0.1 | 97.2 |

| 32 | Me/Et | 4.1 ± 0.7 | 77.1 |

| 33 | Me/OMe | 2.3 ± 0.5 | 41.3 |

| 34 | Me/i-Pr | 5.4 ± 0.4 | 54.5 |

| 35 | Me/cPr | 4.3 ± 0.7 | 50.7 |

These results indicate that subtle changes in the molecular structure can lead to significant variations in biological activity.

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science, such as polymer or catalyst design?

- Methodological Answer : Functionalize metal-organic frameworks (MOFs) via post-synthetic modification using the propiolic acid’s alkyne group. Characterize porosity via BET analysis and assess catalytic activity in click chemistry reactions. Compare thermal stability (TGA) and electronic properties (UV-vis) with non-functionalized MOFs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.